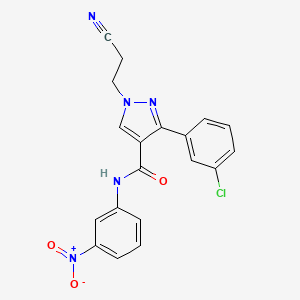![molecular formula C27H26N4S B5216372 N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea](/img/structure/B5216372.png)
N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea, also known as DBPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DBPT is a member of the phenazine family of compounds, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea is not fully understood, but it is believed to involve multiple pathways. In cancer cells, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to induce cell cycle arrest and apoptosis through the activation of p53 and caspase pathways. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In bacterial cells, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea is believed to disrupt the bacterial membrane and inhibit cell wall synthesis. In neurodegenerative disorders, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to reduce oxidative stress and inflammation through the activation of antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects:
N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. In bacterial cells, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to inhibit bacterial growth and biofilm formation. In neurodegenerative disorders, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to reduce oxidative stress and inflammation and improve neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has several advantages for lab experiments, including its synthetic accessibility, stability, and diverse biological activities. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea can be easily synthesized in the lab and purified to high purity. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea is also stable under various conditions and can be stored for long periods of time. However, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea can be toxic to cells and animals at high concentrations, and its solubility in aqueous solutions is limited, which can affect its bioavailability and experimental design.
Zukünftige Richtungen
There are several future directions for the research on N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea. First, the mechanism of action of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea needs to be further elucidated to fully understand its therapeutic potential. Second, the pharmacokinetics and pharmacodynamics of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea need to be studied to determine its optimal dosage and administration route. Third, the in vivo efficacy and toxicity of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea need to be evaluated in animal models. Fourth, the potential synergistic effects of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea with other drugs or therapies need to be investigated. Finally, the clinical application of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea needs to be explored for its potential as a novel therapeutic agent for cancer, infectious diseases, and neurodegenerative disorders.
Synthesemethoden
N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea can be synthesized through a multi-step process involving the condensation of 2-amino-3,7-dimethylphenazine with isopropyl isothiocyanate. The resulting intermediate is then treated with sodium hydride and diisopropylamine to form N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea. The purity and yield of N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea can be improved through various purification techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been studied for its potential therapeutic applications in various fields, including cancer, infectious diseases, and neurodegenerative disorders. In cancer research, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has also been studied for its potential antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. In addition, N'-dibenzo[a,c]phenazin-11-yl-N,N-diisopropylthiourea has been investigated for its neuroprotective effects against oxidative stress and neuroinflammation in vitro and in animal models.
Eigenschaften
IUPAC Name |
3-phenanthro[9,10-b]quinoxalin-11-yl-1,1-di(propan-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4S/c1-16(2)31(17(3)4)27(32)28-18-13-14-23-24(15-18)30-26-22-12-8-6-10-20(22)19-9-5-7-11-21(19)25(26)29-23/h5-17H,1-4H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJFNVFXSCFVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)NC1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenanthro[9,10-b]quinoxalin-11-yl-1,1-di(propan-2-yl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5216291.png)
![1-[4-amino-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5216295.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5216306.png)
![3-[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5216320.png)
![3-(2-chlorophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5216321.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5216332.png)


![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216352.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216367.png)

![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5216384.png)